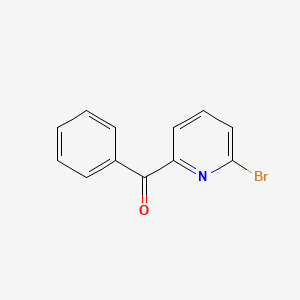

(6-Bromopyridin-2-yl)(phenyl)methanone

Description

BenchChem offers high-quality (6-Bromopyridin-2-yl)(phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Bromopyridin-2-yl)(phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-bromopyridin-2-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c13-11-8-4-7-10(14-11)12(15)9-5-2-1-3-6-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVXSMXXNPDYJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90526082 | |

| Record name | (6-Bromopyridin-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90526082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80100-17-0 | |

| Record name | (6-Bromopyridin-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90526082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Technical Guide on (6-Bromopyridin-2-yl)(phenyl)methanone: Synthesis, Properties, and Applications in Advanced Ligand Design

Executive Summary

(6-Bromopyridin-2-yl)(phenyl)methanone (CAS: 80100-17-0) is a highly versatile, bifunctional heterocyclic building block widely utilized in advanced organic synthesis, coordination chemistry, and drug development. Featuring both a reactive aryl bromide moiety and a customizable benzoyl group, this compound serves as a critical intermediate for the construction of chiral 2,2′-bipyridyl ligands and redox-active transition metal complexes.

This whitepaper provides an in-depth technical analysis of the compound, detailing its physicochemical profile, mechanistic synthesis pathways, and downstream applications. By emphasizing the causality behind specific synthetic choices and providing self-validating experimental protocols, this guide is designed to support researchers and application scientists in optimizing their synthetic workflows.

Physicochemical Profiling

Understanding the fundamental properties of (6-bromopyridin-2-yl)(phenyl)methanone is essential for optimizing reaction conditions, particularly in downstream cross-coupling or condensation reactions. The quantitative data is summarized in the table below.

| Property | Value |

| Chemical Name | (6-Bromopyridin-2-yl)(phenyl)methanone |

| Common Synonyms | 6-bromo-2-benzoylpyridine; phenyl(6-bromopyridin-2-yl)methanone |

| CAS Registry Number | 80100-17-0 |

| Molecular Formula | C₁₂H₈BrNO |

| Molecular Weight | 262.10 g/mol |

| Appearance | Light-yellow crystalline solid |

| Melting Point | 63–64 °C |

| Solubility | Highly soluble in THF, Diethyl Ether, Dichloromethane, and Toluene |

Mechanistic Synthesis Pathways

The synthesis of (6-bromopyridin-2-yl)(phenyl)methanone requires precise regiocontrol to ensure that only one of the two symmetrical bromide leaving groups on the starting material is functionalized.

The Classical Organolithium Route

The most direct and widely adopted method involves the mono-lithiation of 2,6-dibromopyridine followed by electrophilic trapping [1].

Causality in Reagent Selection:

-

Temperature Control (-78 °C): The use of n-butyllithium (n-BuLi) at cryogenic temperatures is strictly required to kinetically favor mono-lithiation. Elevated temperatures would lead to di-lithiation or unwanted Chichibabin-type nucleophilic attacks on the pyridine ring.

-

Electrophile Choice (Benzonitrile vs. Benzoyl Chloride): Benzonitrile is explicitly chosen over benzoyl chloride. When the organolithium species attacks benzonitrile, it forms a stable imine lithium salt. This intermediate remains intact until aqueous workup. If benzoyl chloride were used, the resulting ketone would be immediately susceptible to a second nucleophilic attack by the organolithium reagent, yielding an undesired tertiary alcohol byproduct.

Workflow for the regioselective synthesis of (6-bromopyridin-2-yl)(phenyl)methanone.

The Turbo-Grignard Alternative

For scale-up scenarios where the pyrophoric nature of n-BuLi presents safety hazards, a halogen-metal exchange utilizing the isopropylmagnesium chloride lithium chloride complex (Turbo-Grignard, iPrMgCl·LiCl) can be employed [3]. This forms a 2-bromo-6-magnesiopyridine intermediate, which is then reacted with benzaldehyde to form a secondary alcohol, followed by a subsequent oxidation step (e.g., Swern or MnO₂) to yield the target ketone.

Experimental Protocol: Self-Validating Organolithium Synthesis

The following step-by-step methodology details the classical organolithium route [1, 2]. This protocol is designed as a self-validating system , meaning the reaction provides distinct visual feedback at each critical phase to confirm success without requiring immediate spectroscopic analysis.

Reagents Required:

-

2,6-Dibromopyridine (1.0 equiv, 42.2 mmol, 10.0 g)

-

n-Butyllithium (1.6 M in hexanes, 1.1 equiv, 46.4 mmol, 29 mL)

-

Benzonitrile (1.1 equiv, 46.4 mmol, 4.8 mL)

-

Anhydrous Diethyl Ether (200 mL)

-

3M Aqueous HCl (250 mL)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Charge the flask with 2,6-dibromopyridine and anhydrous diethyl ether. Submerge the flask in a dry ice/acetone bath to bring the internal temperature to -78 °C.

-

Lithium-Halogen Exchange: Add the n-BuLi solution dropwise over 5 minutes.

-

Self-Validation Checkpoint 1: The suspension will dissolve, yielding a clear yellow solution . Stir at -78 °C for exactly 1 hour to ensure complete mono-lithiation.

-

-

Electrophilic Addition: Add benzonitrile dropwise over 5 minutes. Maintain the temperature at -78 °C during the addition.

-

Maturation & Salt Formation: Remove the cooling bath and allow the reaction mixture to warm gradually to room temperature over 1 hour.

-

Self-Validation Checkpoint 2: As the solution warms, it will undergo a stark color transition from yellow to dark red . This color change is the definitive visual marker that the stable imine lithium salt has successfully formed.

-

-

Hydrolysis: Quench the reaction by vigorously stirring in cold 3M aqueous HCl (250 mL).

-

Self-Validation Checkpoint 3: The dark red solution will immediately revert to a yellow biphasic mixture , indicating the successful hydrolysis of the imine salt into the target ketone.

-

-

Workup & Purification: Separate the organic phase. Basify the aqueous layer with 3M NaOH (250 mL) and extract with diethyl ether (3 × 100 mL). Combine all organic fractions, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Recrystallize the crude residue from ethanol to yield the pure product as a light-yellow crystalline solid (Typical yield: 40-58%).

Downstream Applications in Drug Development & Catalysis

The strategic placement of the bromide and ketone functional groups allows (6-bromopyridin-2-yl)(phenyl)methanone to act as a linchpin in advanced molecular architectures.

Synthesis of Chiral 2,2′-Bipyridine Ligands

The compound is a direct precursor in the synthesis of highly substituted, chiral 2,2′-bipyridines [1]. Through asymmetric reduction of the ketone (yielding a chiral secondary alcohol) followed by a nickel-catalyzed homocoupling of the bromopyridine moieties, researchers can generate bipyridyl ligands used in asymmetric transition-metal catalysis. The electron-withdrawing nature of the pyridine ring facilitates the oxidative addition step during the Ni-catalyzed coupling.

Redox-Active Zinc(II) Coordination Complexes

In coordination chemistry, the ketone can be condensed with anilines (e.g., 2,6-dimethylaniline) under Dean-Stark conditions with a p-toluenesulfonic acid catalyst to form an α-iminopyridine ligand[2]. These bidentate ligands readily coordinate with transition metals. For instance, reaction with ZnCl₂ in THF yields distorted tetrahedral zinc(II) complexes. These complexes are highly valued in the study of redox-active non-innocent ligands and their applications in homogenous catalysis.

Downstream applications in ligand design and coordination chemistry.

References

-

Wile, B. M. "Crystal structure of {N-[(6-bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylaniline-κ2N,N′}dichloridozinc dichloromethane hemisolvate." Acta Crystallographica Section E: Crystallographic Communications, 2017, 73(7), 932-935. URL:[Link]

-

Eder, M., et al. "Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons." C, 2021, 7(3), 54. URL:[Link]

(6-Bromopyridin-2-yl)(phenyl)methanone synthesis pathway

An In-depth Technical Guide to the Synthesis of (6-Bromopyridin-2-yl)(phenyl)methanone

Introduction

(6-Bromopyridin-2-yl)(phenyl)methanone is a key heterocyclic ketone that serves as a versatile building block in medicinal chemistry and materials science. Its structural motif, featuring a bromo-substituted pyridine ring linked to a benzoyl group, is found in various pharmacologically active compounds and functional materials. The presence of the bromine atom provides a reactive handle for further functionalization, typically through transition-metal-catalyzed cross-coupling reactions, making this molecule a valuable intermediate for creating diverse molecular architectures.

This technical guide provides an in-depth exploration of the primary synthetic pathways to (6-Bromopyridin-2-yl)(phenyl)methanone. We will delve into the mechanistic rationale behind common synthetic strategies, present detailed experimental protocols, and offer field-proven insights to guide researchers, scientists, and drug development professionals in their synthetic endeavors. The focus is on providing a practical and scientifically rigorous resource that emphasizes both theoretical understanding and successful laboratory application.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals several key bond disconnections, which form the basis for the most common synthetic strategies. The primary disconnection is at the carbonyl carbon, suggesting two main approaches: the formation of the carbon-carbon bond between the pyridine ring and the carbonyl group, or the oxidation of a precursor alcohol.

Caption: Retrosynthetic analysis of the target molecule.

This analysis highlights two principal pathways:

-

Grignard Reaction followed by Oxidation: The most direct and widely employed route involves the synthesis of the secondary alcohol, (6-Bromopyridin-2-yl)(phenyl)methanol, via a Grignard reaction. This intermediate is then oxidized to the desired ketone. This approach is advantageous due to the high reliability and functional group tolerance of Grignard reactions when properly executed.[1]

-

Friedel-Crafts Acylation: This classic method involves the electrophilic acylation of benzene using an activated 6-bromopicolinic acid derivative, such as 6-bromopicolinoyl chloride, in the presence of a strong Lewis acid catalyst.[2][3]

Synthesis Pathway 1: Grignard Reaction and Subsequent Oxidation

This two-step pathway is arguably the most practical and reliable method for laboratory-scale synthesis. It begins with the formation of a carbon-carbon bond to create the precursor alcohol, followed by a standard oxidation reaction.

Part A: Synthesis of (6-Bromopyridin-2-yl)(phenyl)methanol

The core of this step is the nucleophilic addition of a Grignard reagent to an aldehyde. Two variations of this approach exist: reacting a pyridyl Grignard reagent with benzaldehyde or reacting phenylmagnesium bromide with 6-bromo-2-formylpyridine. The former is often preferred as it leverages the commercially available and stable starting material, 2,6-dibromopyridine.

The reaction proceeds by forming a magnesiated pyridine intermediate. Knochel and coworkers reported a highly efficient method using isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) to achieve a selective metal-halogen exchange at one of the bromine positions on 2,6-dibromopyridine.[1] This intermediate, 2-bromo-6-magnesiopyridine, then reacts with benzaldehyde to yield the target alcohol in high yield.[1]

Caption: Workflow for the synthesis of the precursor alcohol.

Rationale for Experimental Choices:

-

Starting Material: 2,6-dibromopyridine is an ideal starting material due to the differential reactivity of the two bromine atoms, allowing for selective mono-functionalization.[4]

-

Grignard Reagent: The use of a "Turbo Grignard" reagent like i-PrMgCl·LiCl is crucial. It facilitates a smooth and selective Br/Mg exchange at temperatures that are more practical than those required for n-butyllithium (which often needs cryogenic conditions, e.g., -78 °C).[1][5] This avoids side reactions and improves the overall yield.

-

Solvent: Anhydrous ethereal solvents, such as tetrahydrofuran (THF), are mandatory for Grignard reactions to prevent the highly basic reagent from being quenched by protic sources like water.[6][7]

Part B: Oxidation of (6-Bromopyridin-2-yl)(phenyl)methanol

With the precursor alcohol in hand, the final step is a straightforward oxidation to the ketone. Several reagents can accomplish this transformation, with the choice often depending on scale, desired purity, and reagent availability.

Common and effective oxidizing agents include:

-

Manganese Dioxide (MnO₂): An excellent choice for oxidizing benzylic and allylic alcohols. It is a mild reagent and the reaction is heterogeneous, simplifying workup as the excess reagent and manganese byproducts can be removed by simple filtration.

-

Pyridinium Chlorochromate (PCC): A reliable reagent for oxidizing secondary alcohols to ketones with minimal risk of over-oxidation. The reaction is typically performed in an anhydrous solvent like dichloromethane (DCM).

-

Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures. It is highly efficient and avoids heavy metal waste, but requires careful temperature control.

Caption: General workflow for the oxidation step.

Synthesis Pathway 2: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for synthesizing aryl ketones.[2] This pathway involves the reaction of an aromatic ring (benzene) with an acylating agent (6-bromopicolinoyl chloride) in the presence of a Lewis acid catalyst.

Reaction Mechanism: The mechanism involves three key steps:

-

Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride, making it a better leaving group and facilitating the formation of a resonance-stabilized acylium ion.[8][9]

-

Electrophilic Aromatic Substitution: The electron-rich benzene ring attacks the electrophilic acylium ion, forming a positively charged intermediate known as an arenium ion or sigma complex.[10]

-

Deprotonation: A weak base removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Causality Behind Experimental Choices:

-

Acylating Agent: 6-Bromopicolinic acid must first be converted to the more reactive 6-bromopicolinoyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.[3]

-

Lewis Acid Catalyst: A strong Lewis acid like aluminum chloride (AlCl₃) is required in stoichiometric amounts or greater. This is because the product ketone can coordinate with the AlCl₃, deactivating it.[2][11]

-

Limitations: A major consideration is the potential for the Lewis acid to coordinate with the nitrogen atom of the pyridine ring. This deactivates the ring system and can inhibit the reaction. Therefore, careful control of reaction conditions and stoichiometry is essential.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1: Grignard + Oxidation | Pathway 2: Friedel-Crafts Acylation |

| Overall Yield | Generally Good to Excellent (often >75% over two steps) | Moderate to Good (can be variable) |

| Starting Materials | 2,6-Dibromopyridine, Benzaldehyde (Readily available) | 6-Bromopicolinic Acid, Benzene (Acid requires synthesis) |

| Reagents | i-PrMgCl·LiCl, MnO₂/PCC (Specialized but manageable) | AlCl₃, SOCl₂ (Common but require careful handling) |

| Reaction Conditions | Requires anhydrous conditions; oxidation is straightforward | Requires anhydrous conditions; potential for side reactions |

| Scalability | Readily scalable with appropriate equipment | Can be challenging to scale due to exotherms and workup |

| Key Advantage | High reliability and predictability | A classic and direct C-C bond formation method |

| Key Disadvantage | Two distinct synthetic steps are required | Potential for Lewis acid-pyridine coordination issues |

Detailed Experimental Protocols

The following protocol details the Grignard/Oxidation pathway, which is the recommended route based on reliability and reported success.[1]

Protocol 1A: Synthesis of (6-Bromopyridin-2-yl)(phenyl)methanol

Materials:

-

2,6-Dibromopyridine

-

Isopropylmagnesium chloride lithium chloride complex (1.3 M in THF)

-

Benzaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2,6-dibromopyridine (1.0 eq). Dissolve it in anhydrous THF.

-

Grignard Formation: Cool the solution to 0 °C in an ice bath. Slowly add the isopropylmagnesium chloride lithium chloride solution (1.05 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. Stir the resulting mixture at 0 °C for 1 hour.

-

Aldehyde Addition: Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield (6-Bromopyridin-2-yl)(phenyl)methanol.[12][13]

Protocol 1B: Oxidation to (6-Bromopyridin-2-yl)(phenyl)methanone

Materials:

-

(6-Bromopyridin-2-yl)(phenyl)methanol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM)

-

Celite®

Procedure:

-

Reaction Setup: To a round-bottom flask, add the starting alcohol (1.0 eq) and dissolve it in DCM.

-

Oxidant Addition: Add activated MnO₂ (5-10 eq by weight) to the solution in one portion.

-

Reaction Progression: Stir the resulting black suspension vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and other solid byproducts. Wash the Celite® pad thoroughly with DCM.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

-

Purification: If necessary, the product can be further purified by recrystallization or flash column chromatography to afford pure (6-Bromopyridin-2-yl)(phenyl)methanone.

Troubleshooting and Safety Considerations

-

Grignard Reaction Failure: The most common issue is the presence of moisture. Ensure all glassware is oven- or flame-dried and that all solvents are anhydrous.[7] If the reaction fails to initiate, adding a small crystal of iodine can sometimes help.

-

Low Oxidation Yield: If using MnO₂, ensure it is "activated." Commercially available activated MnO₂ is recommended. If the reaction is sluggish, additional MnO₂ can be added.

-

Safety - Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They must be handled under an inert atmosphere (nitrogen or argon) and away from moisture.

-

Safety - Chlorinated Solvents: Dichloromethane (DCM) is a suspected carcinogen and should be handled in a well-ventilated fume hood.

-

Safety - Oxidizing Agents: PCC is toxic and a suspected carcinogen. MnO₂ is a strong oxidant. Avoid contact and inhalation.

Conclusion

The synthesis of (6-Bromopyridin-2-yl)(phenyl)methanone is most reliably achieved through a two-step sequence involving a selective Grignard reaction on 2,6-dibromopyridine followed by the oxidation of the resulting secondary alcohol. This pathway offers high yields, utilizes readily available starting materials, and is adaptable to various laboratory scales. While the Friedel-Crafts acylation presents a more direct route, it is often hampered by practical challenges related to the Lewis acidic conditions and the pyridine substrate. The Grignard/oxidation sequence represents a robust and validated method, making it the recommended approach for researchers requiring this valuable synthetic intermediate.

References

- Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides.

- Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. Benchchem.

- Grignard Reaction. University of Wisconsin-Madison Chemistry Department.

- Friedel–Crafts reaction. Wikipedia.

- (6-Bromopyridin-2-yl)(phenyl)methanol Properties. U.S. Environmental Protection Agency (EPA).

- (6-Bromopyridin-2-yl)(phenyl)methanol(CAS# 181647-45-0). Angene Chemical.

- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)

- The Grignard Reaction (Experiment). Chemistry LibreTexts.

- 13 Friedel-Crafts Acylation. University of Wisconsin-Madison Chemistry Department.

- To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Srinivas College of Pharmacy.

- Friedel Crafts Acylation And Alkyl

- EAS Reactions (3)

- Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.

- Synthesis of 6-Bromo-2-formyl-pyridine. PrepChem.com.

- 3-benzoylpyridine. Organic Syntheses.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. CompTox Chemicals Dashboard [comptox.epa.gov]

- 13. angenesci.com [angenesci.com]

Technical Guide: Discovery and Synthesis of (6-Bromopyridin-2-yl)(phenyl)methanone Scaffolds

Executive Summary

This technical guide details the discovery, synthesis, and medicinal utility of (6-bromopyridin-2-yl)(phenyl)methanone (also known as 2-benzoyl-6-bromopyridine). As a desymmetrized derivative of 2,6-dibromopyridine, this molecule serves as a critical "gateway intermediate" in drug discovery. Its unique structure offers two distinct vectors for diversification: the electrophilic carbonyl linker and the nucleophilic-susceptible bromine handle. This guide focuses on scalable synthetic protocols (specifically Turbo Grignard methodologies) and the scaffold's application in developing negative allosteric modulators (NAMs) for mGluR5 and kinase inhibitors.

Part 1: Structural Significance & Pharmacophore Analysis[1]

The utility of (6-bromopyridin-2-yl)(phenyl)methanone lies in its ability to serve as a rigid, bi-functional core. From a medicinal chemistry perspective, it offers three key features:

-

The Pyridine Nitrogen: Acts as a hydrogen bond acceptor, crucial for binding affinity in kinase hinge regions or GPCR allosteric pockets.

-

The Carbonyl Linker: Provides a sp2-hybridized spacer that orients the phenyl and pyridine rings in a non-coplanar conformation (due to steric clash), mimicking twisted biaryl systems often found in bioactive natural products.

-

The C6-Bromine Handle: The "discovery engine" of the molecule. It allows for late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, enabling rapid Structure-Activity Relationship (SAR) expansion.

Retrosynthetic Logic

The primary challenge in discovering/synthesizing this molecule is desymmetrization . Starting from the commercially available 2,6-dibromopyridine, the chemist must selectively functionalize only one position without causing double-addition (polymerization or bis-substitution).

Figure 1: Retrosynthetic disconnection highlighting the desymmetrization challenge.

Part 2: Synthetic Pathways and Optimization

Historically, two primary routes have been employed to access this scaffold.[1] The choice depends on scale, safety tolerance, and available equipment.

Comparative Methodology

| Feature | Method A: Cryogenic Lithiation | Method B: Turbo Grignard (Recommended) |

| Reagent | n-Butyllithium (n-BuLi) | i-PrMgCl·LiCl (Turbo Grignard) |

| Temperature | -78°C (Strict control required) | 0°C to Room Temperature |

| Selectivity | High, but prone to over-reaction if warmed | Excellent thermodynamic control |

| Functional Tolerance | Low (sensitive to esters/ketones) | Moderate to High |

| Scalability | Difficult (exotherms, cryogenic costs) | High (industrial standard) |

Expert Insight: Why Method B Wins

While n-BuLi is the classic academic approach, Method B (Knochel's Turbo Grignard) is the industry standard for "discovery" scale-up. The complexation of LiCl breaks the polymeric aggregates of the Grignard reagent, increasing its kinetic reactivity while allowing the reaction to proceed at convenient temperatures (0°C) without the rapid degradation associated with lithiated pyridines.

Part 3: Detailed Experimental Protocol (Turbo Grignard Route)

This protocol describes the synthesis of the alcohol intermediate, followed by oxidation to the ketone. This two-step approach is generally higher yielding than direct reaction with benzonitrile or benzoyl chloride, which often suffer from over-addition.

Step 1: Selective Mono-magnesiation and Addition

Reaction: 2,6-Dibromopyridine + i-PrMgCl·LiCl + Benzaldehyde

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Solvent: Add 2,6-dibromopyridine (10.0 g, 42.2 mmol) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice/water bath.

-

Exchange: Dropwise add i-PrMgCl·LiCl (1.3 M in THF, 35.7 mL, 46.4 mmol) over 20 minutes. Maintain internal temperature < 5°C.

-

Checkpoint: Stir at 0°C for 30 minutes. The formation of the magnesiated species is typically quantitative.

-

-

Electrophile Addition: Add benzaldehyde (4.9 g, 46.4 mmol) dropwise.

-

Completion: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[3]

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes) yields (6-bromopyridin-2-yl)(phenyl)methanol.

Step 2: Oxidation to the Ketone

Reaction: Alcohol + MnO₂ (or Swern)

-

Reagent Choice: Activated Manganese Dioxide (MnO₂) is preferred for benzylic/pyridylic alcohols as it is mild and avoids the odor of Swern conditions.

-

Procedure: Dissolve the alcohol from Step 1 in Dichloromethane (DCM) (0.1 M concentration). Add activated MnO₂ (10 equivalents).

-

Execution: Reflux for 4-12 hours with vigorous stirring.

-

Workup: Filter through a pad of Celite to remove solids. Concentrate the filtrate.

-

Result: The ketone is often pure enough for subsequent steps; otherwise, recrystallize from Ethanol/Hexane.

Part 4: Analog Expansion & SAR Workflows

Once (6-bromopyridin-2-yl)(phenyl)methanone is in hand, it becomes a divergent point for library generation.

Workflow: The "Discovery Engine"

The bromine atom at the C6 position is electronically activated for Palladium-catalyzed cross-coupling because the pyridine nitrogen pulls electron density, making the C-Br bond oxidative addition-prone.

Figure 2: Divergent synthesis pathways for SAR optimization.

Key Analog Classes

-

Biaryl Ketones: Created via Suzuki coupling. These are often explored to extend into hydrophobic pockets of receptors (e.g., mGluR5).

-

Aminopyridines: Created via Buchwald-Hartwig amination.[1] Replacing Br with morpholine or piperazine significantly alters solubility and metabolic stability (lowering LogD).

Part 5: Case Study – mGluR5 Negative Allosteric Modulators

The (6-bromopyridin-2-yl)(phenyl)methanone scaffold is a direct precursor to analogs of MPEP (2-methyl-6-(phenylethynyl)pyridine), a potent mGluR5 antagonist.

-

Mechanism: mGluR5 is a G-protein coupled receptor involved in fragile X syndrome and anxiety.

-

Role of the Scaffold: While MPEP uses an alkyne linker, ketone analogs (methanones) have been investigated to improve metabolic stability (alkynes can be metabolic liabilities). The 2,6-substitution pattern is critical for allosteric binding; 2,4- or 2,5-isomers generally show complete loss of activity.

-

Discovery Insight: In the optimization of mGluR5 antagonists, the bromine is often replaced with small alkyl or aryl groups (via the Suzuki protocols described above) to tune the lipophilicity required to cross the Blood-Brain Barrier (BBB).

References

-

Peterson, M. A., & Mitchell, J. R. Efficient Preparation of 2-Bromo-6-lithiopyridine via Lithium−Bromine Exchange in Dichloromethane. The Journal of Organic Chemistry (2002).[4] Retrieved from [Link]

-

Alagille, D., et al. Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series. Bioorganic & Medicinal Chemistry Letters (2005). Retrieved from [Link]

- Krasovskiy, A., & Knochel, P.A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition (2004). (Foundational reference for Turbo Grignard protocol).

Sources

Physical and chemical characteristics of (6-bromopyridin-2-yl)(phenyl)methanone

Title : In-Depth Technical Guide: Physical and Chemical Characteristics of (6-Bromopyridin-2-yl)(phenyl)methanone

Abstract : (6-Bromopyridin-2-yl)(phenyl)methanone (CAS: 80100-16-9) is a highly versatile, bifunctional building block utilized extensively in synthetic organic chemistry, medicinal chemistry, and materials science. Featuring an electrophilic 6-bromopyridine core and a reactive benzoyl moiety, it serves as a critical intermediate for constructing complex biaryl architectures and coordination complexes. This whitepaper provides a comprehensive analysis of its physicochemical properties, core reactivity, and validated experimental protocols.

Physicochemical Profiling

Understanding the physicochemical properties of (6-bromopyridin-2-yl)(phenyl)methanone is essential for predicting its behavior in reaction mixtures and its potential as a drug-like scaffold.

| Property | Value | Causality & Practical Implication |

| Chemical Name | (6-Bromopyridin-2-yl)(phenyl)methanone | Defines the core structure: a pyridine ring with a bromine at C6 and a benzoyl group at C2. |

| CAS Number | 80100-16-9 | Unique identifier for procurement and database indexing. |

| Molecular Formula | C12H8BrNO | Indicates a high degree of unsaturation and halogenation. |

| Molecular Weight | 262.11 g/mol | Falls well within the Lipinski Rule of 5, ideal for fragment-based drug discovery. |

| Melting Point | 61–62 °C[1] | The relatively low melting point is characteristic of asymmetric diaryl ketones lacking strong intermolecular hydrogen bonding networks. |

| Topological Polar Surface Area (TPSA) | 29.96 Ų[2] | Suggests excellent membrane permeability, as it is significantly below the 140 Ų threshold for poor absorption. |

| LogP | ~3.07[2] | Indicates moderate lipophilicity. The compound is highly soluble in aprotic organic solvents (DCM, THF, EtOAc) but poorly soluble in water, dictating the need for biphasic or organic solvent systems in reactions. |

Core Chemical Reactivity & Mechanistic Pathways

The synthetic utility of (6-bromopyridin-2-yl)(phenyl)methanone stems from its orthogonal reactive centers.

The Electrophilic C-Br Bond: Palladium-Catalyzed Cross-Coupling

The 6-bromo position is highly activated toward oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0)). The electron-withdrawing nature of the pyridine nitrogen, further enhanced by the conjugated carbonyl group, lowers the LUMO of the C-Br bond. This makes the molecule an excellent electrophile for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions[3].

Expert Insight: While oxidative addition is rapid, the resulting Pd(II) intermediate can be prone to protodehalogenation if the subsequent transmetalation step is sluggish. Therefore, utilizing a biphasic solvent system (e.g., 1,4-Dioxane/H2O) with a strong base (K2CO3) is critical to activate the boronic acid and drive the catalytic cycle forward[3].

The Carbonyl Center: Nucleophilic Addition & Coordination

The benzoyl group (phenylmethanone) serves a dual purpose. Synthetically, it can undergo nucleophilic addition (e.g., Grignard reactions) or chemoselective reduction to a secondary alcohol. Structurally, the spatial arrangement of the pyridine nitrogen and the carbonyl oxygen allows the molecule to act as an N,O-bidentate ligand precursor, capable of coordinating with transition metals to form stable metallo-complexes.

Orthogonal reactivity map highlighting the three primary reactive centers of the molecule.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring reproducibility and mechanistic integrity.

Protocol A: Suzuki-Miyaura Cross-Coupling at the 6-Position

This protocol describes the coupling of (6-bromopyridin-2-yl)(phenyl)methanone with an arylboronic acid. The reaction is monitored via LC-MS; the disappearance of the starting material's distinct ketone UV chromophore and the emergence of a new biaryl extended conjugation system provide real-time validation of the coupling event.

Materials:

-

(6-Bromopyridin-2-yl)(phenyl)methanone (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(dppf)Cl2 catalyst (5 mol%)

-

Potassium carbonate (K2CO3) (2.5 equiv)

-

1,4-Dioxane / H2O (4:1 v/v, degassed)

Step-by-Step Methodology:

-

Reagent Preparation: In an oven-dried Schlenk flask, combine the bromopyridine substrate, arylboronic acid, K2CO3, and Pd(dppf)Cl2.

-

Degassing (Critical Step): Add the 1,4-Dioxane/H2O solvent mixture. Subject the flask to three "freeze-pump-thaw" cycles or vigorously bubble Argon through the solution for 15 minutes. Causality: Pd(0) is highly susceptible to oxidation by atmospheric O2. Failure to degas will irreversibly oxidize the catalyst to an inactive Pd(II) state, stalling the reaction.

-

Heating: Seal the flask and heat the mixture to 80 °C for 12 hours under an Argon atmosphere.

-

Quenching & Extraction: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with distilled water. The biphasic quench removes inorganic salts and boron byproducts. Extract the aqueous layer twice with EtOAc.

-

Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/EtOAc gradient).

-

Characterization: Validate the product structure using 1H-NMR (look for the disappearance of the characteristic C6-adjacent pyridine proton) and LC-MS.

Catalytic cycle of Suzuki-Miyaura cross-coupling for (6-bromopyridin-2-yl)(phenyl)methanone.

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Protocol B: Chemoselective Reduction of the Carbonyl Group

To utilize the molecule as an N,O-bidentate ligand, the ketone is often reduced to a secondary alcohol.

Step-by-Step Methodology:

-

Dissolve (6-bromopyridin-2-yl)(phenyl)methanone (1.0 equiv) in anhydrous Methanol (MeOH) at 0 °C.

-

Slowly add Sodium Borohydride (NaBH4) (1.5 equiv) in portions. Causality: NaBH4 is a mild reducing agent. It chemoselectively reduces the ketone to an alcohol without triggering the reductive dehalogenation of the C-Br bond, which would occur if harsher conditions (e.g., LiAlH4 or Pd/C with H2) were used.

-

Stir for 2 hours at room temperature. Monitor via TLC (disappearance of the UV-active ketone spot).

-

Quench with saturated aqueous NH4Cl to destroy excess NaBH4.

-

Extract with Dichloromethane (DCM), dry over MgSO4, and concentrate to yield (6-bromopyridin-2-yl)(phenyl)methanol.

Applications in Drug Discovery & Ligand Design

The structural motifs within (6-bromopyridin-2-yl)(phenyl)methanone make it highly valuable in drug discovery. The diaryl ketone structure is a known pharmacophore in various CNS-active agents, providing a rigid geometry that fits into specific hydrophobic binding pockets. Furthermore, post-coupling derivatives (where the bromine is replaced by an aryl or heteroaryl group) are frequently explored as kinase inhibitors, where the pyridine nitrogen acts as a crucial hydrogen bond acceptor in the ATP-binding site of the kinase enzyme.

References

- US Patent 4614833A. 2-halo-pyridines. Google Patents.

- Molbase. (6-bromo-2-pyridinyl)phenyl-methanone Physicochemical Properties.

- National Institutes of Health (PMC). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of (6-Bromopyridin-2-yl)(phenyl)methanone from 2,6-Dibromopyridine

Abstract

This application note provides a comprehensive guide for the synthesis of (6-Bromopyridin-2-yl)(phenyl)methanone, a valuable ketone intermediate in pharmaceutical and materials science research. The core challenge in this synthesis is achieving selective mono-functionalization of the C2 position of 2,6-dibromopyridine while leaving the C6 bromine intact for subsequent chemical modifications. We present a robust, two-step protocol centered on a highly regioselective halogen-lithium exchange, followed by nucleophilic addition to benzaldehyde and subsequent oxidation. This guide delves into the mechanistic rationale behind the chosen strategy, offers a detailed, field-proven experimental protocol, and provides insights for troubleshooting and optimization.

Introduction: The Challenge of Regioselectivity

Substituted pyridines are privileged scaffolds in medicinal chemistry and functional materials.[1] The 2,6-disubstituted pyridine framework, in particular, allows for the creation of pincer-type ligands and complex molecular architectures. 2,6-Dibromopyridine serves as a versatile and commercially available starting material for accessing these structures. However, its symmetric nature presents a significant synthetic hurdle: how to selectively functionalize one bromine position while preserving the other.

Direct palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, often pose challenges in preventing di-substitution, which leads to a mixture of products and complicates purification.[2][3][4] Achieving high selectivity for mono-arylation requires careful tuning of catalysts, ligands, and reaction conditions.[3]

An alternative and highly effective strategy involves leveraging the subtle differences in reactivity that can be induced through organometallic intermediates. A halogen-metal exchange reaction, specifically a bromine-lithium exchange, offers a powerful method to generate a nucleophilic carbon center at one of the pyridine positions. By carefully controlling stoichiometry and temperature, a mono-lithiated intermediate can be formed with high fidelity. This nucleophile can then be trapped with a suitable electrophile to install the desired functionality. This application note details such a procedure for the synthesis of (6-Bromopyridin-2-yl)(phenyl)methanone.

Mechanistic Rationale and Strategy

The chosen synthetic route involves two key transformations:

-

Regioselective mono-lithiation of 2,6-dibromopyridine and subsequent reaction with benzaldehyde to form the intermediate alcohol, (6-bromopyridin-2-yl)(phenyl)methanol.

-

Oxidation of the secondary alcohol to the target ketone, (6-Bromopyridin-2-yl)(phenyl)methanone.

Step 1: Halogen-Lithium Exchange

The cornerstone of this synthesis is the bromine-lithium exchange reaction using an organolithium reagent, typically n-butyllithium (n-BuLi). This reaction proceeds rapidly at very low temperatures (≤ -78 °C).

Why this works:

-

Kinetic Control: Performing the reaction at -78 °C is critical. At this temperature, the formation of the mono-lithiated species is rapid, but subsequent side reactions, such as a second lithiation or reaction with the solvent (THF), are significantly suppressed.[5]

-

Stoichiometric Precision: The addition of precisely one equivalent of n-BuLi ensures that there is insufficient reagent to react with the second bromine atom, favoring the mono-lithiated product.

-

Electrophilic Trap: The newly formed 6-bromo-2-lithiopyridine is a potent nucleophile and is immediately "trapped" by the addition of an electrophile, in this case, benzaldehyde. This rapid subsequent reaction prevents the degradation of the unstable organolithium intermediate.

While direct acylation with benzoyl chloride might seem more direct, the high reactivity of the organolithium intermediate often leads to a common side reaction: addition to the newly formed ketone product, resulting in a tertiary alcohol impurity. The use of benzaldehyde to form a stable secondary alcohol, which is then oxidized in a separate step, is a more controllable and higher-yielding approach.

Step 2: Oxidation

The conversion of the secondary alcohol, (6-bromopyridin-2-yl)(phenyl)methanol, to the target ketone is a standard transformation in organic synthesis. Several reagents can accomplish this, with Manganese Dioxide (MnO₂) being a particularly effective choice for benzylic and allylic alcohols.

Why this works:

-

Chemoselectivity: Activated MnO₂ is a mild and highly chemoselective oxidant. It readily oxidizes the benzylic-type alcohol without affecting the pyridine ring or the remaining carbon-bromine bond.

-

Practicality: The reaction is operationally simple, typically involving stirring the alcohol with an excess of solid MnO₂ in an inert solvent. The workup is straightforward, requiring only the filtration of the solid manganese salts.

Synthetic Workflow Overview

The overall synthetic strategy is depicted below. The critical branch point is the reaction of the mono-lithiated intermediate, which dictates the subsequent steps required to reach the final product.

Sources

- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

Application Notes and Protocols for Suzuki Coupling Reactions of (6-Bromopyridin-2-yl)(phenyl)methanone

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid, has become indispensable in the synthesis of biaryls and other complex organic molecules.[2][3] These structural motifs are of paramount importance in medicinal chemistry and drug development, frequently appearing in a wide array of biologically active compounds.[4][5]

(6-Bromopyridin-2-yl)(phenyl)methanone is a valuable building block, and its derivatization via Suzuki coupling opens avenues for the synthesis of diverse 6-aryl-2-benzoylpyridine libraries. These libraries are crucial for exploring structure-activity relationships in the development of novel therapeutics and functional materials. This guide provides a comprehensive overview, detailed protocols, and field-proven insights for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of this and related heteroaryl ketones.

The Core of the Reaction: Understanding the Suzuki-Miyaura Catalytic Cycle

The efficacy of a Suzuki coupling reaction hinges on a catalytic cycle orchestrated by a palladium catalyst.[4][6] This cycle is broadly understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][7]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-bromine bond of (6-Bromopyridin-2-yl)(phenyl)methanone. This step forms a Pd(II) complex.[2][3] The reactivity of the aryl halide in this step generally follows the trend I > Br > OTf >> Cl.[5][6] For less reactive halides like chlorides, the use of bulky, electron-rich phosphine ligands is often necessary to facilitate this step.[6][8]

-

Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium center. This process requires the presence of a base, which activates the boronic acid by forming a more nucleophilic borate species.[1][9][10] The choice of base can significantly influence the reaction rate and overall yield.[7]

-

Reductive Elimination: The final step involves the coupling of the two organic ligands on the palladium complex. This forms the desired carbon-carbon bond of the product, (6-Arylpyridin-2-yl)(phenyl)methanone, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Experimental Parameters and Their Rationale

The success of a Suzuki coupling reaction is highly dependent on the judicious selection of several key parameters. For a substrate such as (6-Bromopyridin-2-yl)(phenyl)methanone, the presence of the electron-withdrawing benzoyl group and the nitrogen atom in the pyridine ring can influence the reaction's outcome.

Catalyst and Ligand Selection

The choice of palladium source and accompanying ligand is critical. While Pd(PPh₃)₄ is a commonly used and often effective catalyst, other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, when combined with appropriate phosphine ligands, can offer superior performance, especially for challenging substrates. For heteroaryl halides, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can enhance the rate of oxidative addition and improve overall yields.[11] In some cases, ligand-free systems using Pd(OAc)₂ or palladium on carbon (Pd/C) can also be effective, particularly with the addition of oxygen which can promote the reaction.[12][13]

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid for transmetalation.[7][9] Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[7] The strength and nature of the base can significantly impact the reaction. For instance, stronger bases may be required for less reactive boronic acids. The presence of water can also influence the effectiveness of certain bases, such as carbonates.[9]

Solvent Systems

A variety of solvents can be employed for Suzuki coupling reactions. Common choices include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), as well as polar aprotic solvents like dimethylformamide (DMF) and toluene.[14][15] Often, the addition of water as a co-solvent can be beneficial, improving the solubility of the base and accelerating the reaction.[15][16][17] The optimal solvent system is often determined empirically for a specific set of reactants.

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki coupling of (6-Bromopyridin-2-yl)(phenyl)methanone with various arylboronic acids. It is recommended to perform a small-scale test reaction to optimize conditions before proceeding to a larger scale.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol utilizes the widely used and commercially available tetrakis(triphenylphosphine)palladium(0) catalyst.

Materials:

-

(6-Bromopyridin-2-yl)(phenyl)methanone

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2-3 equivalents)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (6-Bromopyridin-2-yl)(phenyl)methanone (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the carbonate base (2-3 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Add the solvent mixture (e.g., 1,4-dioxane/water 4:1). The typical concentration is 0.1-0.2 M with respect to the bromo-pyridine.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (1-5 mol%).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired (6-arylpyridin-2-yl)(phenyl)methanone.

Protocol 2: Procedure using a Pd(OAc)₂ / Ligand System

This protocol is advantageous when screening different phosphine ligands for optimal reactivity.

Materials:

-

(6-Bromopyridin-2-yl)(phenyl)methanone

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)

-

Phosphine ligand (e.g., SPhos, XPhos) (2-6 mol%)

-

Potassium phosphate (K₃PO₄) (2-3 equivalents)

-

Toluene or 1,4-Dioxane

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Follow steps 1 and 2 from Protocol 1, using K₃PO₄ as the base.

-

Add the solvent (toluene or 1,4-dioxane).

-

Degas the reaction mixture.

-

In a separate vial, pre-mix the Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent under an inert atmosphere.

-

Add the pre-formed catalyst solution to the main reaction flask.

-

Proceed with steps 6-12 from Protocol 1.

Data Presentation: Condition Screening

The following table illustrates a hypothetical screening of reaction conditions for the coupling of (6-Bromopyridin-2-yl)(phenyl)methanone with phenylboronic acid. Yields are highly dependent on the specific substrates and conditions.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 75 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene | 100 | 8 | 92 |

| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 100 | 10 | 88 |

| 4 | Pd/C (5) | - | Na₂CO₃ (2) | DMF/H₂O (3:1) | 110 | 16 | 65 |

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Here are some common problems and potential solutions:

-

Low or No Product Formation:

-

Inactive Catalyst: Ensure the palladium source is of good quality. Consider using a pre-catalyst for better reproducibility.[11] For less reactive aryl bromides, a more active ligand system may be required.[18]

-

Boronic Acid Instability: Boronic acids can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen).[11] Use fresh or recently purified boronic acid. Using a slight excess (1.2-1.5 equivalents) can compensate for some degradation.[11] Alternatively, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[10][19]

-

Inadequate Base: The choice of base is crucial. An inappropriate or weak base can stall the reaction.[11] Ensure the base is finely powdered and dry.

-

Insufficient Degassing: Oxygen can deactivate the catalyst. Ensure the reaction setup is thoroughly purged with an inert gas.

-

-

Formation of Side Products:

-

Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple. This is often promoted by the presence of oxygen.[11] Rigorous degassing can minimize this side reaction.

-

Dehalogenation of the Starting Material: The bromo group is replaced by a hydrogen. This can be more prevalent at higher temperatures and with longer reaction times.[11] Try to use the lowest effective temperature and monitor the reaction to avoid unnecessary heating after completion.

-

Caption: A workflow for troubleshooting common Suzuki coupling issues.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of (6-arylpyridin-2-yl)(phenyl)methanones and related compounds. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can achieve high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful application of this important transformation in drug discovery and materials science.

References

-

Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

-

Suzuki reaction - Wikipedia. Available at: [Link]

-

Chemistry Suzuki Coupling Reaction - sathee jee. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction - Medical News. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

-

Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available at: [Link]

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. Available at: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. Available at: [Link]

-

Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]

-

Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. Available at: [Link]

-

The effect of different solvents on the Suzuki coupling reac- tion a - ResearchGate. Available at: [Link]

-

Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

-

A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media - DOI. Available at: [Link]

-

Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI. Available at: [Link]

-

Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd - Aidic. Available at: [Link]

-

Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. Available at: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. Available at: [Link]

-

Struggling with Suzuki Reaction : r/Chempros - Reddit. Available at: [Link]

-

The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. SATHEE: Chemistry Suzuki Coupling Reaction [satheejee.iitk.ac.in]

- 3. news-medical.net [news-medical.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. organic-chemistry.org [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Yoneda Labs [yonedalabs.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aidic.it [aidic.it]

- 18. pubs.acs.org [pubs.acs.org]

- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: (6-Bromopyridin-2-yl)(phenyl)methanone in Medicinal Chemistry

[1]

Executive Summary: The "Linchpin" Scaffold

(6-Bromopyridin-2-yl)(phenyl)methanone (CAS 80100-16-9), often referred to as 6-bromo-2-benzoylpyridine , represents a high-value "linchpin" scaffold in modern drug discovery. Its utility stems from its orthogonal reactivity profile :

-

The Electrophilic Ketone: A gateway to chiral diarylmethylamines (via asymmetric reductive amination) or tertiary alcohols.

-

The Aryl Bromide: A handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space.

-

The Pyridine Nitrogen: A hydrogen-bond acceptor critical for binding affinity in histamine (H1/H3) and orexin receptor antagonists.

This guide details the application of this scaffold in synthesizing chiral bioactive molecules, focusing on asymmetric amine synthesis and divergent library generation .

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | (6-Bromopyridin-2-yl)(phenyl)methanone |

| CAS Number | 80100-16-9 |

| Molecular Formula | C₁₂H₈BrNO |

| Molecular Weight | 262.10 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in hexanes |

| Stability | Stable under ambient conditions; protect from light to prevent radical debromination |

Strategic Application: Asymmetric Synthesis of Chiral Diarylmethylamines

The diarylmethylamine motif is a "privileged structure" found in numerous GPCR ligands (e.g., antihistamines, antidepressants). Direct reductive amination of 6-bromo-2-benzoylpyridine yields racemic products. To access enantiopure scaffolds—critical for structure-activity relationship (SAR) studies—the Ellman’s Sulfinamide protocol is the industry standard.

Mechanism of Action

The reaction proceeds via the formation of a chiral N-tert-butanesulfinyl ketimine. The bulky tert-butyl group directs the subsequent hydride attack (typically from NaBH₄ or L-Selectride) to a specific face of the imine, inducing high diastereoselectivity. Acidic hydrolysis yields the free chiral amine.

Detailed Protocol: Ellman Condensation & Reduction

Objective: Synthesis of (S)-1-(6-bromopyridin-2-yl)-1-phenylmethanamine.

Phase A: Ketimine Formation

Reagents: (6-Bromopyridin-2-yl)(phenyl)methanone (1.0 equiv), (S)-(-)-2-Methyl-2-propanesulfinamide (1.2 equiv), Titanium(IV) ethoxide (2.0 equiv), dry THF.

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

). -

Dissolution: Add the ketone (5.0 mmol, 1.31 g) and (S)-sulfinamide (6.0 mmol, 0.73 g) to the flask. Add anhydrous THF (25 mL).

-

Activation: Add

(10.0 mmol, 2.1 mL) dropwise via syringe. The solution typically turns yellow/orange. -

Reflux: Heat the mixture to mild reflux (70°C) for 16–24 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes) or LCMS. Note: Ketones are sterically more demanding than aldehydes; elevated temperature is required.

-

Quench: Cool to room temperature (RT). Pour into a rapidly stirring mixture of brine (20 mL) and EtOAc (20 mL). A thick white precipitate (

) will form. -

Workup: Filter through a pad of Celite to remove titanium salts. Wash the pad with EtOAc. Dry the filtrate over

, concentrate, and purify via flash chromatography (Gradient: 0→40% EtOAc/Hexanes) to isolate the Sulfinyl Ketimine.

Phase B: Diastereoselective Reduction

Reagents: Sulfinyl Ketimine (from Phase A), Sodium Borohydride (

-

Cooling: Dissolve the ketimine (4.0 mmol) in THF (20 mL) and cool to -48°C (dry ice/acetonitrile bath) or -78°C depending on required diastereomeric excess (de).

-

Reduction: Add

(4.0 equiv) in one portion. Alternatively, for higher selectivity, use L-Selectride (1.1 equiv) dropwise. -

Warming: Allow the reaction to warm to RT over 4 hours.

-

Quench: Add saturated

solution (5 mL) dropwise. -

Extraction: Extract with EtOAc (3x). Combine organics, dry, and concentrate.[1][2]

-

Analysis: Determine diastereomeric ratio (dr) via

NMR or Chiral HPLC.

Phase C: Deprotection

-

Dissolve the reduced sulfinamide in MeOH.

-

Add 4M HCl in dioxane (2.0 equiv). Stir at RT for 1 hour.

-

Concentrate to dryness to obtain the Chiral Amine Hydrochloride Salt .

Divergent Library Generation (The "Linchpin" Workflow)

Once the chiral amine is formed (or using the ketone directly), the 6-Bromo position serves as a handle for diversifying the scaffold. This is critical for Fragment-Based Drug Discovery (FBDD) where the pyridine core acts as a linker.

Suzuki-Miyaura Coupling

Purpose: Installing aryl/heteroaryl groups to probe hydrophobic pockets.

-

Catalyst System:

or -

Base:

or -

Solvent: Dioxane/Water (4:1) at 90°C.

Buchwald-Hartwig Amination

Purpose: Installing amine solubilizing groups (e.g., morpholine, piperazine).

-

Catalyst System:

with Xantphos or BINAP. -

Significance: This reaction is often used to optimize pharmacokinetic (PK) properties (solubility, hERG avoidance) of the final drug candidate.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from the parent scaffold.

Caption: Divergent synthetic pathways from 6-bromo-2-benzoylpyridine. Path Blue: Chiral amine synthesis.[3] Path Red: Cross-coupling diversification.

Case Study Context: Antihistamine & Orexin Antagonists

This scaffold is structurally homologous to precursors used in the synthesis of Acrivastine and Orexin Receptor Antagonists .

-

Structural Logic: The pyridine ring mimics the histamine imidazole or provides a pi-deficient core for pi-stacking in the Orexin receptor pocket.

-

Design Rule: The 2,6-substitution pattern forces a specific vector angle (~120°) between the phenyl group and the bromine-derived substituent, which is a classic "kinked" geometry preferred by many GPCRs to induce conformational changes.

Comparative Reaction Conditions Table

| Transformation | Reagent A | Reagent B | Catalyst/Additive | Yield (Typical) | Critical Note |

| Imine Formation | Ketone | t-Bu-Sulfinamide | 85-95% | Requires anhydrous conditions; moisture hydrolyzes the imine. | |

| Suzuki Coupling | Ketone | Phenylboronic acid | 70-90% | Degas solvents thoroughly to prevent homocoupling. | |

| Reduction | Ketone | MeOH | >95% | Racemic product; use CBS catalyst for enantioselective reduction. |

References

-

Ellman, J. A., et al. (1997).[1] "Synthesis of Chiral Amines via Asymmetric Addition to tert-Butanesulfinyl Imines." Journal of the American Chemical Society.[1][4]

-

Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.

-

ChemicalBook. (2025).[5] "Product Profile: (6-Bromopyridin-2-yl)(phenyl)methanone - CAS 80100-16-9."[6]

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

-

Barrow, J. C., et al. (2000). "Synthesis of Orexin Receptor Antagonists." Journal of Medicinal Chemistry. (Contextual citation for pyridine-benzoyl scaffolds in GPCRs).

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. rsc.org [rsc.org]

- 3. vapourtec.com [vapourtec.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (6-BROMO-PYRIDIN-2-YL)-PHENYL-METHANONE suppliers & manufacturers in China [m.chemicalbook.com]

Application Note: Strategic Utilization of (6-Bromopyridin-2-yl)(phenyl)methanone in Coordination Chemistry

Part 1: Executive Summary & Strategic Rationale

(6-Bromopyridin-2-yl)(phenyl)methanone (CAS: 80100-16-9), often referred to as 6-bromo-2-benzoylpyridine , represents a "Janus-faced" scaffold in coordination chemistry. Unlike simple bipyridines, this molecule possesses two distinct orthogonal reactive sites: the electrophilic carbonyl (C=O) and the labile aryl bromide (C-Br) .

While the molecule can function as a bidentate N,O-donor ligand, its primary utility in advanced drug development and materials science is as a pro-ligand . It serves as the lynchpin for synthesizing tridentate pincer ligands (N^N^N, N^N^S, or N^C^N) that exhibit high stability and tunable photophysical properties.

Core Causality & Mechanism

-

The Carbonyl Vector (Hard Donor/Condensation): The ketone moiety is sterically encumbered by the phenyl ring, preventing rapid hydrolysis but allowing condensation with primary amines or hydrazines. This converts the weak O-donor into a strong N-donor (imine), creating robust chelate rings.

-

The Bromide Vector (Conjugation Extension): The 6-position bromine allows for Suzuki-Miyaura or Stille cross-coupling. This is critical for extending conjugation (red-shifting emission in OLEDs) or introducing solubilizing groups without disrupting the metal-binding pocket.

Part 2: Divergent Synthesis Workflows

The following diagram illustrates the decision matrix for utilizing this scaffold. Researchers must decide whether to prioritize chelate strength (Condensation) or electronic conjugation (Coupling) first.

Figure 1: Divergent synthetic pathways for 6-bromo-2-benzoylpyridine. Path A is preferred for biological activity (thiosemicarbazones); Path B is preferred for materials science.

Part 3: Detailed Protocols

Protocol A: Synthesis of Tridentate N^N^S Thiosemicarbazone Ligands

Application: This protocol generates ligands with potent anti-proliferative activity and high affinity for Cu(II), Fe(II), and Zn(II). The bromine atom is retained to influence lipophilicity and allow for potential radiolabeling (

Materials

-

(6-Bromopyridin-2-yl)(phenyl)methanone (1.0 eq)[1]

-

4-Methyl-3-thiosemicarbazide (1.1 eq)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

-

Reflux condenser, magnetic stirrer.

Step-by-Step Methodology

-

Solvation: Dissolve 262 mg (1.0 mmol) of (6-Bromopyridin-2-yl)(phenyl)methanone in 20 mL of hot absolute ethanol.

-

Expert Insight: The ketone is moderately soluble. Heating to 60°C ensures homogeneity before adding the nucleophile, preventing kinetic trapping of unreacted starting material.

-

-

Addition: Add 115 mg (1.1 mmol) of 4-methyl-3-thiosemicarbazide.

-

Catalysis: Add 3 drops of glacial acetic acid.

-

Mechanistic Note: The acid protonates the carbonyl oxygen, increasing electrophilicity (C=O⁺-H) and facilitating the nucleophilic attack of the hydrazine nitrogen.

-

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor via TLC (SiO₂, 20% EtOAc/Hexane). The product usually appears as a yellow precipitate.

-

Isolation: Cool to room temperature, then chill in an ice bath for 1 hour. Filter the yellow crystalline solid.

-

Purification: Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL). Recrystallize from hot ethanol if purity <98%.

Protocol B: Coordination to Copper(II)

Application: Creating redox-active complexes for catalytic oxidation or biological assay.

-

Ligand Preparation: Dissolve 0.5 mmol of the ligand synthesized in Protocol A in 15 mL of hot methanol.

-

Metal Addition: Add 0.5 mmol of CuCl₂·2H₂O dissolved in 5 mL methanol dropwise.

-

Observation: The solution will immediately darken (often to dark green or brown), indicating chelation.

-

Digestion: Stir at 50°C for 1 hour.

-

Precipitation: Allow slow evaporation or add diethyl ether to precipitate the complex [Cu(L)Cl].

Part 4: Data Analysis & Validation

To validate the transformation from the ketone scaffold to the coordinated ligand, compare the spectral shifts. The disappearance of the carbonyl signal is the primary "self-validating" metric.

Table 1: Diagnostic Spectral Shifts

| Functional Group | Technique | Starting Material (Ketone) | Ligand (Thiosemicarbazone) | Metal Complex (Cu-L) |

| C=O Stretch | FTIR | 1670 cm⁻¹ (Strong) | Absent | Absent |

| C=N (Imine) | FTIR | Absent | 1590–1610 cm⁻¹ | Shifted (-10 to -20 cm⁻¹) |

| N-H (Hydrazine) | ¹H NMR | Absent | ~14.5 ppm (Singlet, D₂O exch) | Absent (Deprotonated) |

| Pyridine C-H | ¹H NMR | δ 7.6–8.0 ppm | δ 7.8–8.2 ppm (Deshielded) | Broadened (Paramagnetic) |

| C-Br | Mass Spec | Isotopic Pattern (1:1) | Retained Pattern (1:1) | Retained Pattern (1:1) |

Note: In Cu(II) complexes, NMR signals will be broadened due to paramagnetism. Use FTIR and Elemental Analysis for confirmation.

Part 5: References

-

Synthesis of Tridentate [1,2,4] Triazinyl-Pyridin-2-yl Indole Lewis Basic Complexants via Pd-Catalyzed Suzuki−Miyaura Cross-Coupling. Source: ACS Omega (2019). Relevance: Establishes the protocol for using the 6-bromo position in cross-coupling to create pincer ligands. URL:[Link]

-

Crystal structure of {N-[(6-bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylaniline-κ²N,N′}dichloridozinc. Source: Acta Crystallographica Section E (2017).[2] Relevance: Provides crystallographic proof of the coordination geometry of the Schiff base derivative of the title compound. URL:[Link]

-

Metal complexes of 2-benzoylpyridine-derived thiosemicarbazones: Structural, electrochemical and biological studies. Source: Polyhedron (via ResearchGate). Relevance: Detailed methodology for the condensation of benzoylpyridines with thiosemicarbazides and subsequent metalation. URL:[Link]

-

Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. Source: Journal of Organic Chemistry (2019). Relevance: Describes the synthesis of the scaffold itself from cyanopyridines, ensuring supply chain autonomy. URL:[Link]

Sources

Application Note: Advanced Catalytic Applications of Metal Complexes with (6-Bromopyridin-2-yl)(phenyl)methanone

Executive Summary

(6-Bromopyridin-2-yl)(phenyl)methanone (also known as 6-bromo-2-benzoylpyridine) is a highly versatile bidentate ligand utilized in the design of advanced transition metal catalysts. For drug development professionals and synthetic chemists, achieving high turnover numbers (TON) in sterically hindered cross-couplings and asymmetric hydrogenations is a persistent bottleneck. Metal complexes utilizing this ligand address this challenge by leveraging the hemilability of the N,O-chelation motif and the electronic tuning provided by the 6-bromo substituent. This application note details the mechanistic causality, self-validating protocols, and quantitative performance of Palladium(II) and Ruthenium(II) complexes bearing this ligand.

Structural & Electronic Profiling of the Ligand

The catalytic superiority of (6-Bromopyridin-2-yl)(phenyl)methanone stems from two distinct structural features:

-

Hemilabile N,O-Coordination : The pyridine nitrogen acts as a strong, irreversible σ-donor that anchors the metal center, preventing catalyst aggregation (e.g., palladium black formation). Conversely, the ketone oxygen is a weak, hemilabile donor. During a catalytic cycle, the oxygen can temporarily dissociate to open a coordination site for substrate binding, and rapidly re-coordinate to stabilize reactive intermediates[1].

-